molecular formula C17H20ClN5O B12227607 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12227607
M. Wt: 345.8 g/mol
InChI Key: DHMNHCYFBJFLKN-UHFFFAOYSA-N
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Description

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chloropyrimidine moiety, a piperidine ring, and a tetrahydroquinazoline core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting with the preparation of the chloropyrimidine and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include bases like sodium carbonate and solvents such as ethanol and dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation to accelerate the reaction process and improve yields. This method is particularly useful for large-scale synthesis, where efficiency and cost-effectiveness are crucial .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium carbonate. The reactions are typically carried out in solvents such as ethanol, dioxane, and water .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives, while substitution reactions may produce various substituted piperidine and pyrimidine compounds .

Scientific Research Applications

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is expressed predominantly in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. This interaction stimulates glucose-dependent insulin release and promotes the secretion of the incretin GLP-1, making it a potential candidate for the treatment of type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of functional groups and its potential dual mechanism of action in stimulating insulin release and promoting incretin secretion. This dual action makes it a promising candidate for the development of new treatments for metabolic diseases .

Properties

Molecular Formula

C17H20ClN5O

Molecular Weight

345.8 g/mol

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C17H20ClN5O/c18-12-9-19-17(20-10-12)24-13-5-7-23(8-6-13)16-14-3-1-2-4-15(14)21-11-22-16/h9-11,13H,1-8H2

InChI Key

DHMNHCYFBJFLKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)OC4=NC=C(C=N4)Cl

Origin of Product

United States

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